![molecular formula C7H10F2N4O B1455812 2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one CAS No. 1498956-59-4](/img/structure/B1455812.png)
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one
説明
The compound “2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one” is a chemical substance with the CAS Number: 1498956-59-4 . It has a molecular weight of 204.18 . The IUPAC name of this compound is 2-(2,2-difluoroethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The InChI code of this compound is 1S/C7H10F2N4O/c8-5(9)4-13-7(14)12-2-1-10-3-6(12)11-13/h3,5,10-11H,1-2,4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The synthesis of related compounds involves reactions with different amines and triazole-2-thiol . These reactions are part of the process to create potential antiviral and antimicrobial agents .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .科学的研究の応用
Synthesis and Antimicrobial Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, Bektaş et al. (2007) described the synthesis of novel 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This study highlights the potential of triazole derivatives in developing new antimicrobial agents.
Characterization and Potential Therapeutic Applications
Further research into the structural characterization and potential therapeutic applications has been conducted. Yu-tao (2009) synthesized a new fused triazole derivative, showing importance as dipeptidyl peptidase-IV enzyme inhibitors, which are crucial for type 2 diabetes treatment (Ling Yu-tao, 2009). This research signifies the compound's relevance in addressing global health challenges such as diabetes.
Novel Antagonists for Parkinson's Disease
Vu et al. (2004) explored the compound's derivatives as adenosine A2a receptor antagonists, demonstrating oral activity in rodent models of Parkinson's disease (Vu, Pan, Peng, Kumaravel, Smits, Jin, Phadke, Engber, Huang, Reilly, Tam, Grant, Hetu, & Petter, 2004). This research opens avenues for novel treatments for neurodegenerative disorders, showcasing the compound's versatility in drug development.
Antimicrobial and Antioxidant Properties
Demirbaş et al. (2010) focused on synthesizing 1,2,4-triazol-3-one derivatives, revealing their significant antimicrobial activities, thus offering a promising path for new antimicrobial agents (Demirbaş, Sahin, Demirbas, Karaoglu, & Bektaş, 2010). Additionally, the antioxidant properties of certain triazolotriazine derivatives were investigated, hinting at their potential in developing antioxidant agents (Hajri, Alimi, Rtibi, & Sebai, 2022).
特性
IUPAC Name |
2-(2,2-difluoroethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N4O/c8-5(9)4-13-7(14)12-2-1-10-3-6(12)11-13/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYZUSPJMVTYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN(C2=O)CC(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
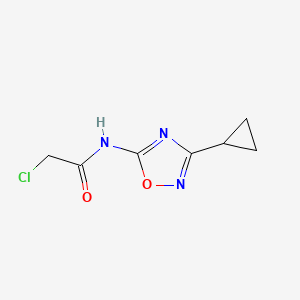
![3-Ethoxyspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B1455731.png)
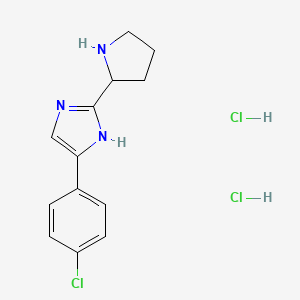
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B1455733.png)

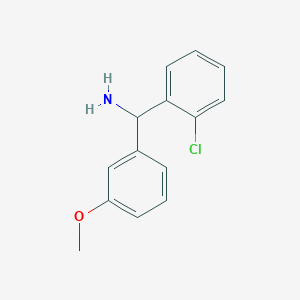
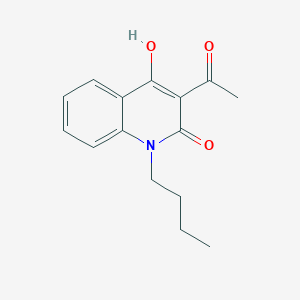
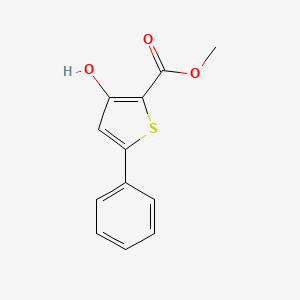
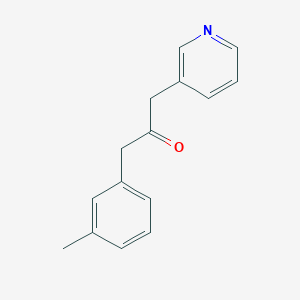
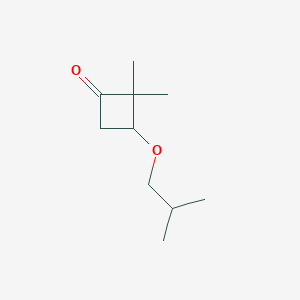
![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B1455751.png)